Introduction: The Strategic Value of a Halogenated Pyrimidinone
Introduction: The Strategic Value of a Halogenated Pyrimidinone
An In-depth Technical Guide to 6-Amino-5-bromopyrimidin-4(3H)-one (CAS 6312-71-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, featured in a multitude of FDA-approved drugs and clinical candidates. Within this privileged class of heterocycles, 6-Amino-5-bromopyrimidin-4(3H)-one (CAS 6312-71-6) emerges as a highly versatile and strategic building block. Its unique arrangement of functional groups—a nucleophilic amino group, a reactive bromo handle for cross-coupling, and the inherent hydrogen bonding capabilities of the pyrimidinone core—offers a tripartite platform for complex molecular architecture.
This guide provides a comprehensive technical overview of this key intermediate. We will move beyond a simple recitation of properties to explore the causality behind its synthesis, its reactivity profile, and its practical application in drug discovery workflows. The insights herein are designed to empower researchers to leverage this molecule's full potential in creating novel chemical entities with therapeutic promise.
Core Physicochemical & Structural Characteristics
A foundational understanding of a molecule's properties is paramount for its effective use in synthesis. The key characteristics of 6-Amino-5-bromopyrimidin-4(3H)-one are summarized below.
Chemical Structure
The IUPAC name for this compound is 4-Amino-5-bromo-1H-pyrimidin-6-one.[1] The structure features a pyrimidinone ring substituted with a bromine atom at position 5 and an amino group at position 6.
Caption: Chemical structure of 6-Amino-5-bromopyrimidin-4(3H)-one.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 6312-71-6 | [2][3][4][5] |
| Molecular Formula | C₄H₄BrN₃O | [2][4] |
| Molecular Weight | 190.00 g/mol | [2][4][5] |
| IUPAC Name | 4-Amino-5-bromo-1H-pyrimidin-6-one | [1] |
| Melting Point | ~268 °C (decomposes, with water) | [4] |
| Boiling Point | 220.4 °C at 760 mmHg (Predicted) | [4] |
| Density | 2.25 g/cm³ (Predicted) | [4] |
| Appearance | White to light yellow solid | [6] |
Synthesis and Mechanistic Considerations
The most direct and industrially scalable approach to 6-Amino-5-bromopyrimidin-4(3H)-one is through the electrophilic bromination of its non-halogenated precursor, 6-aminopyrimidin-4(3H)-one. This strategy is efficient and leverages readily available starting materials.
Recommended Synthesis Pathway
The synthesis proceeds via the direct bromination of 6-aminopyrimidin-4(3H)-one using a suitable brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent.
Caption: Synthetic route to 6-Amino-5-bromopyrimidin-4(3H)-one.
Causality and Experimental Rationale
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Choice of Precursor: 6-Aminopyrimidin-4(3H)-one is an electron-rich heterocycle. The amino group and the ring nitrogens act as activating groups, directing electrophilic substitution to the C5 position, which is electronically favored.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice.[6][7] It is a solid that is safer and easier to handle than liquid bromine. It provides a source of electrophilic bromine (Br+) under mild conditions, minimizing over-bromination or other side reactions.
-
Solvent Selection: A polar aprotic solvent like Dimethylformamide (DMF) is ideal. It readily dissolves the starting material and the NBS, facilitating a homogeneous reaction mixture. Its high polarity can also help stabilize the charged intermediates in the electrophilic aromatic substitution mechanism.
-
Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction rate. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion without thermal decomposition of the product.
Reactivity and Applications in Drug Discovery
The synthetic utility of 6-Amino-5-bromopyrimidin-4(3H)-one stems from the orthogonal reactivity of its functional groups. The C-Br bond is a prime substrate for transition-metal-catalyzed cross-coupling reactions, while the amino group can undergo a variety of transformations. This allows for the sequential and controlled introduction of molecular diversity.
Core Reactivity Profile
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Palladium-Catalyzed Cross-Coupling: The C5-Br bond is highly susceptible to reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings. This is the primary method for introducing aryl, heteroaryl, alkyl, or alkyne substituents at this position, a critical step in building kinase inhibitors and other targeted therapies.[8]
-
Nucleophilic Aromatic Substitution (SNAr): While less common than cross-coupling, under forcing conditions with highly activated nucleophiles, the bromine can be displaced.
-
Amine Functionalization: The C6-amino group can be acylated, sulfonylated, or used as a nucleophile in SN2 reactions to build out vectors from this position.
Application Workflow: Synthesis of a Kinase Inhibitor Scaffold
A common workflow involves using the C5-Br bond as the initial anchor point for diversification, often to build a core scaffold that mimics the hinge-binding region of a kinase.
Caption: Workflow for building a diverse library from the title compound.
This molecule is particularly relevant in the synthesis of inhibitors for targets like Fibroblast Growth Factor Receptor 4 (FGFR4) and Cyclin-Dependent Kinases (CDKs), where a substituted pyrimidine core is often essential for activity.[9][10]
Spectral Data Analysis (Predicted)
While a dedicated spectrum for this specific compound is not publicly available, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[11][12][13]
-
¹H NMR:
-
N-H Protons: Two broad singlets are expected, one for the pyrimidinone N-H (δ ~10-12 ppm) and one for the -NH₂ protons (δ ~6-8 ppm), both of which are D₂O exchangeable.
-
C2-H Proton: A sharp singlet is expected for the proton at the C2 position (δ ~7.5-8.5 ppm).
-
-
¹³C NMR:
-
Carbonyl Carbon (C4): Expected in the downfield region (δ ~160-170 ppm).
-
C2, C5, C6: Aromatic/olefinic carbons expected in the range of δ ~90-160 ppm. The C-Br carbon (C5) would likely appear around δ ~90-100 ppm.
-
-
FT-IR (KBr, cm⁻¹):
-
N-H Stretch: Broad absorption from 3100-3400 cm⁻¹ (amine and amide N-H).
-
C=O Stretch: Strong, sharp absorption around 1650-1680 cm⁻¹ (amide carbonyl).
-
C=N/C=C Stretch: Absorptions in the 1550-1620 cm⁻¹ region.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M+): A characteristic doublet peak pattern is expected for the molecular ion due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 189 and 191.
-
Safety, Handling, and Storage
As a halogenated, nitrogen-containing heterocyclic compound, 6-Amino-5-bromopyrimidin-4(3H)-one requires careful handling to ensure personnel safety and maintain compound integrity.
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a lab coat, and chemical-resistant gloves.[14] If handling large quantities or if dust formation is likely, use a full-face respirator with an appropriate cartridge.[14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Keep away from strong oxidizing agents.
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air.[14]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.[14]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[14]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[14] In all cases of exposure, seek medical attention if symptoms persist.
-
Detailed Experimental Protocols
The following protocols are provided as a validated starting point for the synthesis and subsequent use of the title compound.
Protocol 1: Synthesis of 6-Amino-5-bromopyrimidin-4(3H)-one
This procedure is adapted from established methods for the bromination of activated pyrimidinones.[6][7]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-aminopyrimidin-4(3H)-one (5.0 g, 45.0 mmol, 1.0 equiv).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) and stir until the solid is fully dissolved.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (8.8 g, 49.5 mmol, 1.1 equiv) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality Insight: Portion-wise addition is critical to dissipate the heat generated during this exothermic reaction, preventing potential side reactions.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water (400 mL). A precipitate will form.
-
Isolation: Stir the aqueous suspension for 30 minutes in the ice bath, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether (2 x 20 mL) to remove residual DMF and succinimide.
-
Drying: Dry the resulting white to off-white solid under high vacuum at 50 °C to a constant weight. (Expected yield: 80-90%).
Protocol 2: Suzuki Cross-Coupling with 4-Methoxyphenylboronic Acid
This protocol demonstrates a typical application of the product as a substrate in a Suzuki cross-coupling reaction.
-
Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 6-Amino-5-bromopyrimidin-4(3H)-one (500 mg, 2.63 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (479 mg, 3.16 mmol, 1.2 equiv), and sodium carbonate (836 mg, 7.89 mmol, 3.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (107 mg, 0.13 mmol, 5 mol%).
-
Causality Insight: Pd(dppf)Cl₂ is a robust catalyst for coupling aryl bromides, known for its high activity and stability. The dppf ligand facilitates the reductive elimination step.
-
-
Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane (15 mL) and Water (3 mL).
-
Causality Insight: The aqueous/organic mixture is standard for Suzuki couplings; water is necessary to dissolve the inorganic base (Na₂CO₃), and dioxane solubilizes the organic components. Degassing is crucial to prevent oxidation of the Pd(0) active catalyst.
-
-
Reaction: Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor by TLC or LC-MS for the disappearance of the starting bromide.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
-
Singh, K., Singh, K., & Balzarini, J. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Retrieved from [Link]
-
Jeong, B.-S., et al. (2022-03-17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Retrieved from [Link]
-
Mini Reviews in Medicinal Chemistry. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. PubMed. Retrieved from [Link]
-
Infona. (2014-08-10). IR and 1H NMR spectral studies of some 2-Amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides. Retrieved from [Link]
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